3-(Benzyloxy)-2,2-dimethyl-1H-quinazolin-4-one
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Overview
Description
3-(BENZYLOXY)-2,2-DIMETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzyloxy group at the 3-position and two methyl groups at the 2-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLOXY)-2,2-DIMETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLOXY)-2,2-DIMETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Benzyl halides, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(BENZYLOXY)-2,2-DIMETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZYLOXY)-2,2-DIMETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2,2-dimethylquinazolin-4(3H)-one: Similar structure but lacks the dihydro component.
2,2-Dimethyl-3-(phenylmethoxy)-3,4-dihydroquinazolin-4-one: Similar structure with a phenylmethoxy group instead of a benzyloxy group.
Uniqueness
3-(BENZYLOXY)-2,2-DIMETHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenylmethoxy-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H18N2O2/c1-17(2)18-15-11-7-6-10-14(15)16(20)19(17)21-12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
InChI Key |
HHRBRVLOSUXJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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